2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.78 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a chlorophenylamine moiety. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on benzene rings . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit mitochondrial ATPase and porin, thereby affecting ATP production . The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine can be compared with other similar compounds, such as:
2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-[4-(Tert-butyl)phenoxy]-2-methylpropanoic acid: This compound has a carboxylic acid group, which imparts different chemical properties and uses.
(4-tert-Butylphenoxy)acetyl chloride: This compound contains an acetyl chloride group, making it useful for acylation reactions.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(17)10-14(15)18/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRXBYJZAZLTDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.